molecular formula C9H8O4 B164591 6-Hydroxy-7-methoxyphthalide CAS No. 78213-30-6

6-Hydroxy-7-methoxyphthalide

Cat. No. B164591
Key on ui cas rn: 78213-30-6
M. Wt: 180.16 g/mol
InChI Key: NLRKUCOJGROPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05254422

Procedure details

A mixed solution of 95 g of methyl methacrylate, 5 g of thioglycolic acid, and 200 g of toluene was heated to 70° C. with stirring under nitrogen gas stream. To the mixture was added 1.5 g of AIBN to conduct a reaction for 8 hours. To the reaction mixture were added 7.5 g of glycidyl methacrylate, 1.0 g of N,N-dimethyldodecylamine, and 0.8 g of tert-butylhydroquinone, followed by stirring at 100° C. for 12 hours. After cooling, the reaction mixture was reprecipitated from 2 l of methanol to obtain 85 g of Macromonomer (MA-2) having an Mw of 4.5×103 as a colorless clear viscous substance.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:8](O)(=[O:11])CS.CC(N=NC(C#N)(C)C)(C#N)C.[C:25](OCC1OC1)(=[O:29])[C:26](C)=[CH2:27].CN(CCCCCCCCCCCC)C.C(C1C=C(O)C=CC=1O)(C)(C)C>C1(C)C=CC=CC=1>[CH3:8][O:11][C:4]1[C:2]2[C:1]([O:6][CH2:7][C:3]=2[CH:27]=[CH:26][C:25]=1[OH:29])=[O:5]

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
5 g
Type
reactant
Smiles
C(CS)(=O)O
Name
Quantity
200 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Three
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Name
Quantity
1 g
Type
reactant
Smiles
CN(C)CCCCCCCCCCCC
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(O)C=CC(=C1)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen gas stream
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction for 8 hours
Duration
8 h
STIRRING
Type
STIRRING
Details
by stirring at 100° C. for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was reprecipitated from 2 l of methanol

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC2=C1C(=O)OC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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